8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline 8-fluoro-2-(trifluoromethyl)quinolin-4-ol is a member of quinolines.
Brand Name: Vulcanchem
CAS No.: 31009-31-1
VCID: VC1995381
InChI: InChI=1S/C10H5F4NO/c11-6-3-1-2-5-7(16)4-8(10(12,13)14)15-9(5)6/h1-4H,(H,15,16)
SMILES: C1=CC2=C(C(=C1)F)NC(=CC2=O)C(F)(F)F
Molecular Formula: C10H5F4NO
Molecular Weight: 231.15 g/mol

8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

CAS No.: 31009-31-1

Cat. No.: VC1995381

Molecular Formula: C10H5F4NO

Molecular Weight: 231.15 g/mol

* For research use only. Not for human or veterinary use.

8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline - 31009-31-1

Specification

CAS No. 31009-31-1
Molecular Formula C10H5F4NO
Molecular Weight 231.15 g/mol
IUPAC Name 8-fluoro-2-(trifluoromethyl)-1H-quinolin-4-one
Standard InChI InChI=1S/C10H5F4NO/c11-6-3-1-2-5-7(16)4-8(10(12,13)14)15-9(5)6/h1-4H,(H,15,16)
Standard InChI Key UQFKMXKVHWMPPC-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)F)NC(=CC2=O)C(F)(F)F
Canonical SMILES C1=CC2=C(C(=C1)F)NC(=CC2=O)C(F)(F)F

Introduction

Chemical Structure and Fundamental Properties

8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline consists of a quinoline backbone with specific functional groups that significantly influence its chemical behavior. The compound features a bicyclic structure containing a benzene ring fused to a pyridine ring, with three key substituents: a fluorine atom at the 8-position, a trifluoromethyl group at the 2-position, and a hydroxyl group at the 4-position. These structural elements, particularly the fluorinated groups, contribute to its unique reactivity profile and biological activities .

The compound exists in tautomeric forms, where the 4-hydroxy form can convert to a ketone form known as quinolone. In this tautomeric transformation, the hydroxy group becomes a ketone and the imine changes to an amine, affecting its chemical behavior in various applications .

Physical and Chemical Properties

The physical and chemical properties of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline are summarized in the following table:

PropertyValue
Molecular FormulaC₁₀H₅F₄NO
Molecular Weight231.15 g/mol
CAS Number31009-31-1
IUPAC Name8-fluoro-2-(trifluoromethyl)quinolin-4-ol
InChI KeyUQFKMXKVHWMPPC-UHFFFAOYSA-N
Melting PointApproximately 111°C
Physical FormSolid
Storage ConditionsRoom temperature, inert atmosphere

The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity, which can improve membrane permeability when used in pharmaceutical applications. The hydroxy group at the 4-position contributes to its potential as a hydrogen bond donor, enhancing its solubility in polar solvents and affecting its biological activity .

Synthesis Methods

Several methods have been developed for the synthesis of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, with the most common approach involving the reaction of 2-fluoroaniline with ethyl trifluoroacetoacetate.

Synthesis from 2-Fluoroaniline

The primary synthesis route involves a multi-step process starting with the reaction between 2-fluoroaniline and ethyl trifluoroacetoacetate:

  • 2-Fluoroaniline (10.0 g) is mixed with ethyl trifluoroacetoacetate (16.6 g) and concentrated hydrochloric acid (0.1 mL) in benzene (40 mL).

  • The mixture is refluxed in a reaction vessel equipped with a Dean-Stark trap for approximately 7 hours.

  • After concentration under reduced pressure, 75% phosphoric acid (40 mL) is added, and the mixture is stirred at 110°C for 5 hours.

  • The reaction mixture is then added to water, neutralized with sodium hydrogencarbonate, and extracted with ethyl acetate.

  • Concentration of the extract under reduced pressure yields 8-fluoro-4-hydroxy-2-trifluoromethylquinoline .

This synthetic route is particularly valuable for laboratory-scale production and has been documented in patents and scientific literature. The yield for this synthesis has been reported to be approximately 1.77 g from the starting materials quantities mentioned above .

Alternative Synthesis Approaches

While the 2-fluoroaniline route is well-established, researchers have explored alternative synthesis methods to improve yield, reduce environmental impact, or modify specific properties of the final compound. These approaches may include one-pot tandem sequential reactions and other methods that might yield better efficiency or purity .

The development of more efficient synthesis routes continues to be an active area of research, particularly for scaling up production for commercial or research purposes. These efforts focus on reducing reaction steps, minimizing the use of hazardous reagents, and optimizing reaction conditions for better yields.

Applications in Research and Industry

8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline has demonstrated versatility across multiple fields, with applications ranging from pharmaceutical development to environmental monitoring.

Pharmaceutical Applications

In pharmaceutical research, this compound serves as a key intermediate in the synthesis of various medicinal compounds, particularly in the development of anti-infective agents. Its unique fluorinated structure contributes to improved pharmacokinetic properties in drug candidates, including enhanced metabolic stability and membrane permeability .

The compound is of particular interest in medicinal chemistry due to its potential applications as an antimicrobial or antiviral agent. The specific arrangement of fluorine substituents and the hydroxy group creates a scaffold that can be further modified to develop compounds with targeted biological activities .

Biological Imaging and Fluorescent Probes

The unique fluorine substitutions in 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline make it an excellent candidate for creating fluorescent probes used in biological imaging. These probes enhance the visibility of cellular processes, contributing to advancements in both basic research and clinical diagnostics .

The fluorescent properties of this compound allow for sensitive detection of biological targets, making it valuable in the development of imaging techniques for studying cellular processes, protein interactions, and disease mechanisms.

Material Science Applications

In material science, 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is utilized in the formulation of advanced materials, particularly in coatings that require enhanced chemical resistance and durability. The fluorinated structure contributes to properties such as water and oil repellency, thermal stability, and resistance to chemical degradation .

These unique properties make the compound valuable for developing specialized coatings for industrial applications, where resistance to harsh conditions is required.

Environmental Monitoring

The compound can be applied in the detection of environmental pollutants, aiding in environmental studies and ensuring compliance with safety regulations. Its fluorescent properties can be leveraged to develop sensitive detection methods for various contaminants in water, soil, and air samples .

Environmental applications include the development of sensors and monitoring systems that can detect trace amounts of specific pollutants, contributing to environmental protection efforts.

SupplierProduct ReferencePricing
Cymit QuimicaIN-DA0031X4250mg: €26.00, 1g: €36.00, 5g: €104.00, 25g: €236.00
Matrix Scientific0025311g: $29.00
Toronto Research ChemicalsB4348201g: $75.00
SynQuest Laboratories4H01-3-Y110g: $232.00
AK ScientificY8668250mg: $63.00

Quality considerations for commercial 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline include purity levels (typically ≥97%), impurity profiles, and stability during storage .

Comparative Analysis with Related Compounds

Understanding how 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline compares to similar quinoline derivatives provides valuable context for its applications and properties.

Comparison with Other Fluorinated Quinolines

When compared to other fluorinated quinoline derivatives, such as 8-Methyl-2-(trifluoromethyl)quinolin-4-ol, 2,8-Bis(trifluoromethyl)quinolin-4-ol, and 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, the 8-fluoro derivative shows distinctive properties related to its specific substitution pattern .

The position and nature of the fluorine substitutions significantly influence properties such as lipophilicity, metabolic stability, and biological activity. For example, the 8-fluoro substitution pattern may confer different binding characteristics to biological targets compared to 6-fluoro substitution .

Relationship to Pharmaceutical Compounds

Several pharmaceutical compounds that incorporate trifluoromethylquinoline structures have been developed, including antimalarial and antibacterial agents. 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline shares structural similarities with these compounds, suggesting potential applications in related therapeutic areas .

The growing interest in trifluoromethyl quinoline derivatives for pharmaceutical applications highlights the importance of understanding structure-activity relationships and developing efficient synthesis methods for these compounds.

Research Trends and Future Directions

Current research involving 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline focuses on several key areas that will likely shape future applications of this compound.

Development of Novel Derivatives

Researchers are exploring modifications to the basic structure of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline to create derivatives with enhanced properties for specific applications. These modifications may target improved solubility, bioavailability, selectivity for biological targets, or other desirable characteristics .

The development of libraries of derivatives allows for structure-activity relationship studies that can identify optimal candidates for further development in pharmaceutical and other applications.

Synthetic Methodology Improvements

Efforts to improve synthesis methods for 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline and related compounds continue, with a focus on developing more efficient, environmentally friendly, and scalable processes. These improvements are essential for supporting broader applications and reducing production costs .

Recent advances include the exploration of one-pot synthesis methods, alternative catalysts, and reaction conditions that minimize waste generation and energy consumption.

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